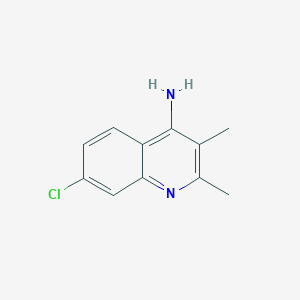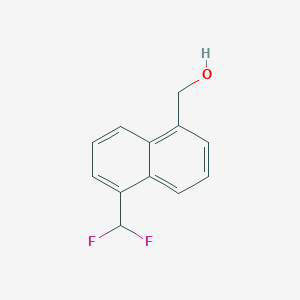
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one typically involves the reaction of appropriate purine derivatives with amino acids or their derivatives. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with an amino acid derivative under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include purification and isolation steps to ensure high purity and yield. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent production standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a nucleobase found in DNA and RNA.
Adenine: 6-Amino-9H-purin-9-yl, another nucleobase found in DNA and RNA.
Hypoxanthine: 6-Oxo-1,6-dihydro-9H-purin-9-yl, an intermediate in the degradation of purines.
Uniqueness
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual amino groups make it a versatile compound for synthetic and research applications.
Propriétés
Numéro CAS |
66996-64-3 |
|---|---|
Formule moléculaire |
C8H10N6O |
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
2-amino-1-(6-aminopurin-9-yl)propan-1-one |
InChI |
InChI=1S/C8H10N6O/c1-4(9)8(15)14-3-13-5-6(10)11-2-12-7(5)14/h2-4H,9H2,1H3,(H2,10,11,12) |
Clé InChI |
QPJBDHFIFTZTSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1C=NC2=C(N=CN=C21)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


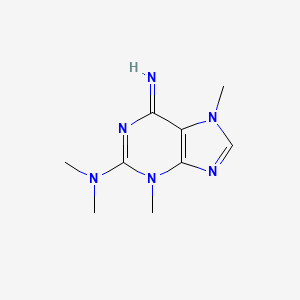
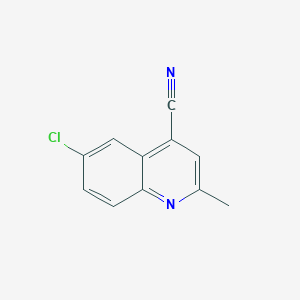
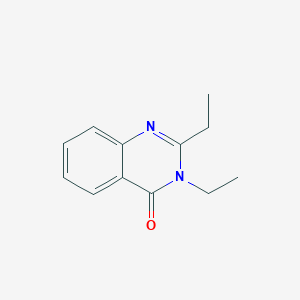
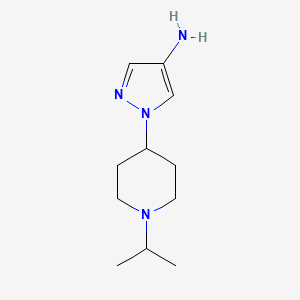


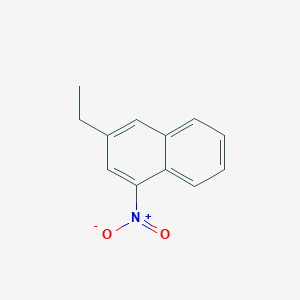
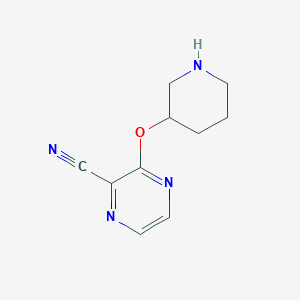
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
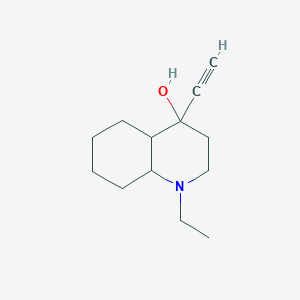

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
